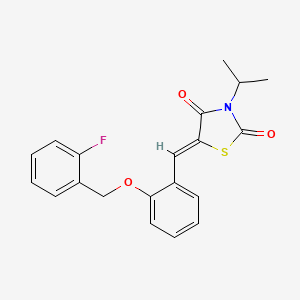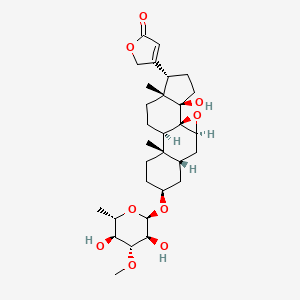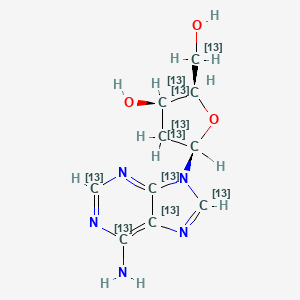
2'-Deoxyadenosine-13C10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyadenosine-13C10 is a stable isotope-labeled compound of 2’-deoxyadenosine, a nucleoside adenosine derivative. It is commonly used in scientific research for its unique properties, including its ability to pair with deoxythymidine in double-stranded DNA . The compound is labeled with carbon-13, making it useful for various analytical and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-13C10 typically involves the incorporation of carbon-13 into the adenine and deoxyribose components of the nucleoside. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-13C10 involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process includes the use of isotopically labeled starting materials and advanced purification techniques to achieve the desired isotopic purity and chemical purity .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyadenosine-13C10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyinosine.
Reduction: Reduction reactions can modify the adenine ring.
Substitution: Nucleophilic substitution reactions can occur at the adenine or deoxyribose moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include modified nucleosides such as 2’-deoxyinosine and various substituted derivatives of 2’-deoxyadenosine .
Applications De Recherche Scientifique
2’-Deoxyadenosine-13C10 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in DNA labeling studies to track nucleic acid metabolism and replication.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of nucleoside analogs.
Industry: Applied in the development of diagnostic assays and as a standard in mass spectrometry
Mécanisme D'action
The mechanism of action of 2’-Deoxyadenosine-13C10 involves its incorporation into DNA, where it pairs with deoxythymidine. This incorporation allows researchers to track and study DNA synthesis and repair processes. The labeled carbon-13 atoms provide a distinct signal in NMR and mass spectrometry, enabling detailed analysis of molecular interactions and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyadenosine: The unlabeled version of the compound, commonly used in DNA studies.
2’-Deoxyguanosine-13C10: Another stable isotope-labeled nucleoside used in similar applications.
Thymidine-13C10: A labeled thymidine nucleoside used in DNA labeling and analysis
Uniqueness
2’-Deoxyadenosine-13C10 is unique due to its specific labeling with carbon-13, which provides distinct advantages in analytical techniques like NMR and mass spectrometry. This labeling allows for precise tracking and analysis of nucleic acid processes, making it a valuable tool in various fields of research .
Propriétés
Formule moléculaire |
C10H13N5O3 |
|---|---|
Poids moléculaire |
261.17 g/mol |
Nom IUPAC |
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
Clé InChI |
OLXZPDWKRNYJJZ-SBKASPJOSA-N |
SMILES isomérique |
[13CH2]1[13C@H]([13C@H](O[13C@H]1N2[13CH]=N[13C]3=[13C](N=[13CH]N=[13C]32)N)[13CH2]O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


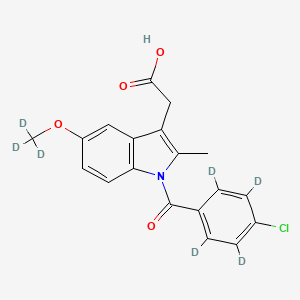

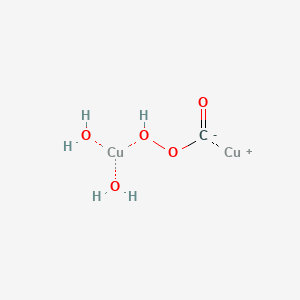
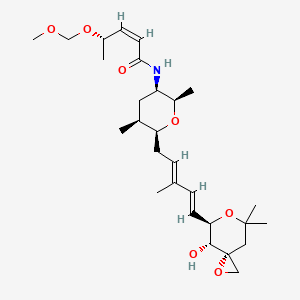
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)
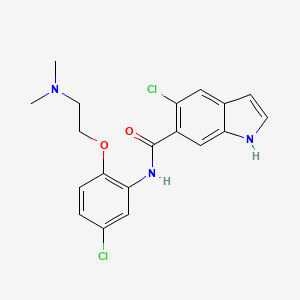
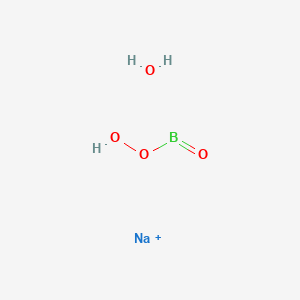


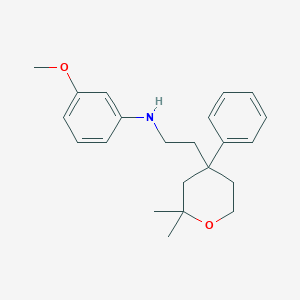
![(3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2'-oxirane]-5,20-dione](/img/structure/B15136217.png)
